![molecular formula C19H21N7O2 B2440624 N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide CAS No. 2034348-69-9](/img/structure/B2440624.png)
N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide
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Overview
Description
“N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide” is a compound that belongs to the class of nitrogen-containing heterocycles . It contains a triazole nucleus, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . This compound is likely to have versatile biological activities due to the presence of the triazole nucleus .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, 4-chloro-8-methyl-[1,2,4]-triazolo-[4,3-a]-quinoxaline-1-amine was added to a mixture of acetic anhydride and acetic acid, and the mixture was refluxed for 2 hours .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings . Triazoles exist in two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
The compound may exhibit various chemical reactions due to the presence of the triazole nucleus and other functional groups . For instance, it may undergo reactions with a variety of enzymes and receptors in biological systems .Scientific Research Applications
Synthesis and Chemical Properties
The compound N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide is a part of a class of chemicals that can be synthesized through various chemical reactions involving heterocyclic compounds. These compounds have been explored for their potential applications in medicinal chemistry due to their unique chemical structures and properties. For example, the synthesis of heterocycles incorporating a thiadiazole moiety has shown potential in creating insecticidal agents against cotton leafworm, Spodoptera littoralis, highlighting the versatility of these compounds in generating biologically active molecules (Fadda et al., 2017). Similarly, pyrazolo[5,1-c]triazines and other related derivatives have been synthesized for various biochemical applications, including potential antimicrobial activities (Abdelhamid et al., 2012).
Anticancer and Antimicrobial Activities
Compounds within this chemical class have been extensively studied for their anticancer and antimicrobial properties. For instance, the synthesis of new heterocycles has led to the discovery of compounds with significant anticancer and antimicrobial activities. This is indicative of the potential therapeutic applications of these compounds in treating infections and possibly inhibiting cancer cell growth (Riyadh et al., 2013). The research into novel pyrazoline and pyrazole derivatives further supports the broad spectrum of biological activities that these compounds can exhibit, offering a promising avenue for the development of new drugs (Hassan, 2013).
Biochemical Impacts
The biochemical impacts of these compounds, especially as potential insecticidal agents, have also been a subject of investigation. Studies have shown that certain synthesized derivatives incorporating sulfonamide-bearing thiazole moieties exhibit potent toxic effects against pests like Spodoptera littoralis, underlining their potential use in agricultural pest management (Soliman et al., 2020).
Genotoxicity and Metabolic Studies
Further research into the metabolic bioactivation and genotoxicity of related compounds has shed light on the mechanisms of action and potential risks associated with their use. This is crucial for the development of safer and more effective therapeutic agents (Gunduz et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it is plausible that this compound may also target bacterial cells.
Mode of Action
It has been suggested that similar compounds may intercalate dna , which could disrupt the replication and transcription processes, leading to cell death.
Biochemical Pathways
The antibacterial activity of similar compounds suggests that they may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
Similar compounds have been synthesized and evaluated for their in vitro antibacterial activity , suggesting that they may be absorbed and distributed in the body to exert their effects
Result of Action
The result of the compound’s action is likely to be the inhibition of bacterial growth, given its potential antibacterial activity . This could be due to the disruption of essential bacterial processes, leading to cell death.
properties
IUPAC Name |
N-[3-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-13-22-23-18-17(20-6-7-26(13)18)24-8-10-25(11-9-24)19(28)15-4-3-5-16(12-15)21-14(2)27/h3-7,12H,8-11H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRNDYZOIYDDQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC(=CC=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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